molecular formula C9H14N2O4 B3146901 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid CAS No. 610311-91-6

3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid

Cat. No.: B3146901
CAS No.: 610311-91-6
M. Wt: 214.22 g/mol
InChI Key: COOMMJWSMHOVQP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context. The compound may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its effectiveness . In laboratory settings, it has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that its effects on cellular function can vary, with some effects diminishing as the compound degrades.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can have toxic or adverse effects, including disruption of normal cellular processes and potential toxicity to organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its effectiveness and potential side effects, as it may accumulate in specific tissues or organs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The localization can also affect the compound’s stability and interactions with other biomolecules.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-ethyl-2,3-dioxopiperazin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-2-10-5-6-11(4-3-7(12)13)9(15)8(10)14/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOMMJWSMHOVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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